Cas no 54714-11-3 (4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide)
4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide Chemical and Physical Properties
Names and Identifiers
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- 4,6-diphenylthieno(3,4-D)-1,3-dioxol-2-one 5,5-di
- Diphenylenethiodoxolonedioxide
- 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
- Steglichs
- 4,6-Diphenylenethio[3,4-d]-1,3.doxol-2-one 5,5-dioxide
- 4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one 5,5-dioxide
- 4,6-Diphenylthieno(3,4-d)-1,3-dioxol-2-one 5,5-dioxide
- 5,5-dioxo-4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one
- 4,6-Diphenylenethio[3,4-D]-1,3-doxol-2-one 5,5-dioxide
- 4,6-Diphenylthieno[2,4-d]-1,3-dioxol-2-one-5,5-dioxide
- 4,6-diphenylthiolo[3,4-d]1,3-dioxolane-2,5,5-trione
- C17H10O5S
- Maybridge4_001784
- BIDD:GT0608
- 4,6-Di
- CCG-54397
- 54714-11-3
- SCHEMBL65330
- 4,6-DIPHENYLTHIENO[3,4-D]-1,3-DIOXOL-2-ONE5,5-DIOXIDE
- FT-0617275
- CS-0327009
- AKOS024360137
- 4,6-diphenylthieno-(3,4-D)-(1,3)-dioxol-2-one-5,5-dioxide
- HMS1526B02
- SR-01000643495-1
- DTXSID60970033
- 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, 95%
- 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
- NCGC00177262-01
- AKOS015840542
- 4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one5,5-dioxide
- BRD-K45608262-001-02-1
- EINECS 259-301-2
- 4,6-Diphenylthieno(3,4-d)(1,3)dioxol-2-one-5,5-dioxide
- NS00058785
- G77550
- DIPHENYL-5??-THIENO[3,4-D][1,3]DIOXOLE-2,5,5-TRIONE
- UEOYFCIGZWQXTP-UHFFFAOYSA-N
- 4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide
-
- MDL: MFCD00040564
- Inchi: 1S/C17H10O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h1-10H
- InChI Key: UEOYFCIGZWQXTP-UHFFFAOYSA-N
- SMILES: S1(C(C2C=CC=CC=2)=C2C(=C1C1C=CC=CC=1)OC(=O)O2)(=O)=O
- BRN: 1396884
Computed Properties
- Exact Mass: 326.02500
- Monoisotopic Mass: 326.024894
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 631
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 78
Experimental Properties
- Color/Form: solid
- Density: 1.55
- Melting Point: 250°C(dec.)(lit.)
- Boiling Point: 543.6 °C at 760 mmHg
- Flash Point: 282.6 °C
- Refractive Index: 1.71
- PSA: 85.87000
- LogP: 2.05500
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store in cold storage.
- Safety Term:S26;S36
4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2201-5g |
4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide |
54714-11-3 | 5g |
¥450.0 | 2022-06-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870890-1g |
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-Dioxide |
54714-11-3 | 98% | 1g |
288.00 | 2021-05-17 | |
| TRC | D493188-50mg |
4,6-Diphenylthieno[3,4-D]-1,3-dioxol-2-one 5,5-dioxide |
54714-11-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493188-100mg |
4,6-Diphenylthieno[3,4-D]-1,3-dioxol-2-one 5,5-dioxide |
54714-11-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493188-500mg |
4,6-Diphenylthieno[3,4-D]-1,3-dioxol-2-one 5,5-dioxide |
54714-11-3 | 500mg |
$ 115.00 | 2022-06-05 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2201-5G |
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-Dioxide |
54714-11-3 | 5g |
¥405.00 | 2024-04-16 | ||
| eNovation Chemicals LLC | D749302-5g |
4,6-DIPHENYLTHIENO[3,4-D]-1,3-DIOXOL-2-ONE 5,5-DIOXIDE |
54714-11-3 | 95% | 5g |
$210 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13513-1g |
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, 97% |
54714-11-3 | 97% | 1g |
¥1010.00 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397679-5g |
4,6-Diphenylthieno[3,4-d][1,3]dioxol-2-one 5,5-dioxide |
54714-11-3 | 97% | 5g |
¥588.00 | 2024-05-09 | |
| 1PlusChem | 1P003L0K-1g |
4,6-DIPHENYLTHIENO[3,4-D]-1,3-DIOXOL-2-ONE 5,5-DIOXIDE |
54714-11-3 | 98% | 1g |
$63.00 | 2024-04-29 |
4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide
Introduction to 4,6-Diphenylthieno[3,4-d][1,3-dioxol-2-one] 5,5-dioxide (CAS No. 54714-11-3)
4,6-Diphenylthieno[3,4-d][1,3-dioxol-2-one] 5,5-dioxide, identified by its Chemical Abstracts Service (CAS) number 54714-11-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This heterocyclic compound features a fused thieno[3,4-d]dioxolone core, which is further functionalized with two phenyl groups at the 4 and 6 positions. The presence of both oxygen and sulfur atoms in its molecular framework endows it with unique electronic and steric properties, making it a promising candidate for various applications.
The thieno[3,4-d]dioxolone scaffold is a privileged structure in pharmaceutical research due to its ability to mimic natural products and exhibit bioactivity across multiple targets. In recent years, derivatives of this core have been explored for their potential in drug discovery, particularly in the development of antimicrobial, antiviral, and anticancer agents. The 5,5-dioxide moiety adds an additional layer of complexity, influencing the compound's reactivity and stability under different conditions. This makes 4,6-Diphenylthieno[3,4-d][1,3-dioxol-2-one] 5,5-dioxide a subject of intense interest for synthetic chemists and biologists alike.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The phenyl groups at the 4 and 6 positions serve as handles for further functionalization, allowing researchers to tailor its properties for specific applications. For instance, introducing electron-withdrawing or electron-donating groups can modulate the compound's electronic characteristics, which is particularly relevant in the design of organic semiconductors and optoelectronic materials. Additionally, the oxygen-rich environment around the dioxolone ring suggests potential applications in redox chemistry and catalysis.
Recent studies have highlighted the pharmacological potential of thieno[3,4-d]dioxolone derivatives. A notable example is their role as kinase inhibitors, where the rigid heterocyclic core can mimic ATP binding pockets in enzymes. The 54714-11-3 compound has been investigated for its interactions with various protein targets, including those involved in inflammation and cancer progression. Preliminary in vitro assays have shown promising activity against certain resistant strains of pathogens, underscoring its therapeutic relevance.
The synthesis of 4,6-Diphenylthieno[3,4-d][1,3-dioxol-2-one] 5,5-dioxide presents both challenges and opportunities. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, advances in catalytic methods have enabled more efficient pathways to this core structure. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the phenyl groups with high selectivity. These developments not only improve yield but also open doors for scalable production.
In materials science, the thieno[3,4-d]dioxolone moiety has been incorporated into polymers and small molecules designed for applications in organic electronics. Its conjugated system allows for efficient charge transport properties when integrated into devices such as organic light-emitting diodes (OLEDs) or photovoltaic cells. The 54714-11-3 derivative has been explored as a building block for high-performance materials due to its thermal stability and solubility characteristics.
The biological activity of this compound is further enhanced by its ability to engage with biological membranes through hydrophobic interactions facilitated by the phenyl groups. This property has led to investigations into its potential as an antimicrobial agent by disrupting bacterial cell membranes or interfering with viral replication mechanisms. While more research is needed to fully elucidate these mechanisms,4,6-Diphenylthieno[3,4-d][1,3-dioxol-2-one] 5,5-dioxide represents a valuable scaffold for drug discovery efforts aimed at combating emerging infectious diseases.
Computational studies have also played a crucial role in understanding the behavior of this compound both in vitro and in silico. Molecular modeling techniques have been used to predict binding affinities with biological targets and to optimize its structure for improved efficacy. These simulations provide insights into how modifications at the phenyl positions can enhance interactions with specific proteins or enzymes.
The environmental impact of synthesizing and using CAS No. 54714-11-3 compounds is another area of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste generation while maintaining high yields. Additionally,thieno[3,4-d]dioxolone derivatives are being evaluated for their biodegradability, ensuring that their use does not contribute negatively to environmental ecosystems.
In conclusion,4,6-Diphenylthieno[3,4]-d[1,3]-dioxol-2-one 5,5]-dioxide (CAS No.: 54714-11-3) stands out as a versatile molecule with broad applicability across pharmaceuticals,materials science,and environmental chemistry. Its unique structural features offer opportunities for innovation while posing intriguing challenges that drive research forward into new synthetic methodologies,biological functions,and technological advancements.
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